2-(Methoxymethoxy)-5-(trifluoromethylthio)phenylboronic acid, pinacol ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

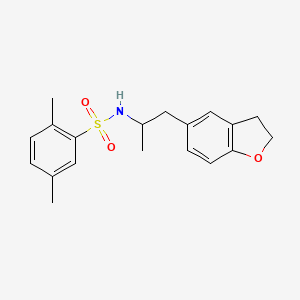

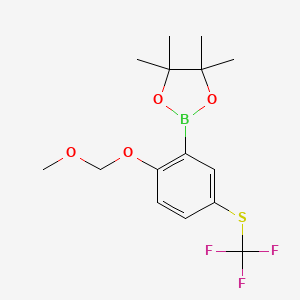

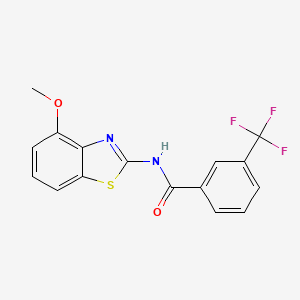

2-(Methoxymethoxy)-5-(trifluoromethylthio)phenylboronic acid, pinacol ester is an organoboron compound used extensively in scientific research . It has a CAS Number of 2096341-93-2 and a linear formula of C15H20BF3O4S . The IUPAC name for this compound is 2-{2-(methoxymethoxy)-5-[(trifluoromethyl)sulfanyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .

Molecular Structure Analysis

The molecular weight of this compound is 364.19 . Its InChI Code is 1S/C15H20BF3O4S/c1-13(2)14(3,4)23-16(22-13)11-8-10(24-15(17,18)19)6-7-12(11)21-9-20-5/h6-8H,9H2,1-5H3 .Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the use of organoboron reagents, such as 2-(Methoxymethoxy)-5-(trifluoromethylthio)phenylboronic acid, pinacol ester .Aplicaciones Científicas De Investigación

1. Polymer Chemistry

In the field of polymer chemistry, this compound has been used in the synthesis of hyperbranched polythiophene, demonstrating its utility in creating polymers with a high degree of branching. This application is significant for developing materials with unique electrical and optical properties (Segawa, Higashihara, & Ueda, 2013).

2. Organic Synthesis

In organic synthesis, this compound plays a role in the formation of alkene-1,1-diboronic esters from ketones or aldehydes. Its reaction with various functional groups shows its versatility as a synthetic intermediate (Matteson & Tripathy, 1974).

3. Sensor Development

This compound is also used in the development of highly sensitive fluorescent sensors and sensor-doped polymer films for detecting trace amounts of water. The sensors utilize photo-induced electron transfer mechanisms for detection (Miho et al., 2021).

4. Material Science

In material science, its phosphorescent properties in the solid state at room temperature are of particular interest. This finding updates the general notion of phosphorescent organic molecules, showing potential applications in creating new types of light-emitting materials (Shoji et al., 2017).

Mecanismo De Acción

Target of Action

The primary targets of 2-(Methoxymethoxy)-5-(trifluoromethylthio)phenylboronic acid, pinacol ester are organic synthesis processes, particularly those involving the Suzuki–Miyaura coupling . This compound is a highly valuable building block in these processes .

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . This process involves the removal of the boron moiety from the compound, which is a critical step in many organic synthesis reactions . The protodeboronation of this compound is achieved using a radical approach .

Biochemical Pathways

The affected pathways primarily involve the conversion of the boron moiety into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . The compound’s action can significantly influence these pathways and their downstream effects.

Pharmacokinetics

It’s known that the compound is usually bench stable, easy to purify, and often commercially available . These properties suggest that the compound may have favorable bioavailability characteristics.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the transformation of the boron moiety into various functional groups . This transformation is a critical step in many organic synthesis reactions and can lead to the creation of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of 2-(Methoxymethoxy)-5-(trifluoromethylthio)phenylboronic acid, pinacol ester can be influenced by various environmental factors. For instance, the compound’s susceptibility to hydrolysis is dependent on the pH of the environment . The rate of hydrolysis is considerably accelerated at physiological pH . Therefore, the compound’s action can be significantly influenced by the pH of the environment.

Direcciones Futuras

Propiedades

IUPAC Name |

2-[2-(methoxymethoxy)-5-(trifluoromethylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BF3O4S/c1-13(2)14(3,4)23-16(22-13)11-8-10(24-15(17,18)19)6-7-12(11)21-9-20-5/h6-8H,9H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDFYYVPYIALXHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)SC(F)(F)F)OCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BF3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methoxymethoxy)-5-(trifluoromethylthio)phenylboronic acid, pinacol ester | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-difluorophenyl)-N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)amine](/img/structure/B2381909.png)

![(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea](/img/structure/B2381915.png)

![1-propyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one](/img/structure/B2381923.png)

![2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/no-structure.png)

![2-piperidino-N-[3-(2-pyrazinyloxy)phenyl]acetamide](/img/structure/B2381925.png)